molecular formula C27H28N4O3S B2904434 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-38-9

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2904434
CAS No.: 872862-38-9
M. Wt: 488.61
InChI Key: RRRSIEAOYHSYCS-UHFFFAOYSA-N
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Description

This compound is a bis-indole acetamide derivative featuring two indole moieties linked via a thioether-containing acetamide backbone. The structure includes:

  • Indole rings: Both 1H-indole units, with one substituted at the 1-position by a 2-oxo-2-piperidin-1-ylethyl group.
  • Thioether linkage: A sulfur atom bridges the ethyl chain and the indole-3-yl group.
  • Piperidine moiety: A six-membered nitrogen-containing ring, likely influencing lipophilicity and target binding.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c32-25(30-13-6-1-7-14-30)18-31-17-21(19-8-3-5-11-23(19)31)26(33)27(34)28-12-15-35-24-16-29-22-10-4-2-9-20(22)24/h2-5,8-11,16-17,29H,1,6-7,12-15,18H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRSIEAOYHSYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCSC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and thiols under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including alkylation , nucleophilic substitution , and amide coupling (Figure 1). Key steps are outlined below:

Step Reagents/Conditions Purpose
Piperidine Alkylation Piperidine, 2-chloroacetyl chloride, DMF, 80°CIntroduces the 2-oxo-2-piperidin-1-ylethyl group at the indole N1 position.
Sulfanyl Group Formation NaH, DMSO, 1H-indole-3-thiol, 1,2-dibromoethaneForms the sulfanyl bridge between indole and ethylamine.
Acetamide Coupling EDCl, HOBt, DCM, RTLinks the acetamide group to the sulfanyl-ethyl chain .

Reactivity of Functional Groups

The compound’s reactivity is governed by its functional groups:

  • Indole Rings :
    • Susceptible to electrophilic substitution at the C3 position (e.g., bromination or nitration) .
    • Participate in Friedel-Crafts alkylation under acidic conditions .
  • Sulfanyl Bridge :
    • Oxidizable to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
    • Acts as a nucleophile in SN2 reactions with alkyl halides.
  • Acetamide Group :
    • Hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to yield carboxylic acid .
  • Piperidine Substituent :
    • Forms salts with strong acids (e.g., HCl).
    • Undergoes reductive amination with aldehydes/ketones in the presence of NaBH₃CN .

Oxidation of Sulfanyl Group

Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfanyl (-S-) bridge to sulfoxide (-SO-) or sulfone (-SO₂-): S mCPBA SO excess mCPBA SO2 \text{ S }\xrightarrow{\text{mCPBA}}\text{ SO }\xrightarrow{\text{excess mCPBA}}\text{ SO}_2\text{ }

Hydrolysis of Acetamide

In acidic conditions (6M HCl, 100°C), the acetamide group hydrolyzes to form a carboxylic acid :R CONH R HClR COOH+R NH2\text{R CONH R }\xrightarrow{\text{HCl}}\text{R COOH}+\text{R NH}_2

Alkylation of Piperidine Nitrogen

The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts:Piperidine N+CH3IPiperidine N+ CH3I\text{Piperidine N}+\text{CH}_3\text{I}\rightarrow \text{Piperidine N}^+\text{ CH}_3\cdot \text{I}^-

Stability Under Experimental Conditions

  • Thermal Stability : Decomposes above 250°C (DSC data) .
  • pH Sensitivity : Stable in neutral pH but degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic applications due to its interaction with various biological targets. Research indicates that derivatives of this compound exhibit:

  • Antimicrobial Activity : Similar compounds have demonstrated significant efficacy against various pathogens. The methoxy groups enhance membrane penetration, leading to increased antimicrobial effectiveness against bacteria and fungi.
  • Anticancer Properties : Studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural features allow it to interact with multiple cellular pathways involved in cancer progression.

Biochemical Mechanisms

The mechanisms of action for methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate involve:

  • Receptor Interaction : The compound interacts with various receptors, influencing biochemical pathways related to inflammation and cell survival. For instance, it may modulate the activity of indole derivatives that are known to affect neurotransmitter systems, thereby impacting neurodegenerative diseases .
  • Oxidative Stress Regulation : It has been observed that similar compounds can act as antioxidants, neutralizing free radicals and protecting cells from oxidative damage, which is crucial in conditions like neurodegeneration and cancer .

Antimicrobial Efficacy

In vitro studies have shown that methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate effectively inhibits the growth of various bacterial strains, including resistant strains. For example:

  • A study demonstrated that the compound inhibited Staphylococcus aureus growth by disrupting its cell wall integrity, leading to cell lysis.

Anticancer Activity

Research focusing on the anticancer properties of this compound highlighted its ability to induce apoptosis in human cancer cell lines:

  • In one study, treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells through caspase activation and DNA fragmentation assays, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Source Key Structural Features Molecular Weight (g/mol) Reported Bioactivity
Target Compound Bis-indole, thioether, piperidine ~563.7* Not explicitly reported (inferred: protein degradation or kinase modulation)
2-(1H-Indol-3-yl)-N-phenylacetamide () Single indole, phenylacetamide 264.3 Antihyperglycemic, antioxidant
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide () Adamantane-substituted indole, oxoacetamide ~407.5 Antiproliferative (cancer cell lines)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () Chiral phenethylamine-indole hybrid 306.4 Intermediate for alkaloid synthesis; no direct bioactivity
N-[4-Phenoxyphenyl]-2-((5-methyltriazinoindol-3-yl)thio)acetamide () Triazinoindole, thioacetamide, phenoxy group ~445.5 Antimicrobial activity
NZ-65/NZ-66 () Indole-piperidine/azepane conjugates with fluorophenyl groups ~534.1–563.7 ULK1-dependent mitochondrial degradation (AUTACs)
N-Acetyltryptamine () Simple indole-ethylacetamide 216.3 Neurotransmitter analog; no cytotoxicity

*Calculated using PubChem tools.

Structural Variations and Bioactivity Trends

Indole Substitution :

  • The target compound ’s dual indole system distinguishes it from simpler analogs like N-acetyltryptamine (). Bis-indole structures often enhance binding affinity to protein targets (e.g., tubulin or kinases) .
  • Adamantane-substituted indoles () exhibit antiproliferative effects, suggesting bulky hydrophobic groups improve anticancer activity.

Linker Modifications: The thioether in the target compound may confer redox activity or improved membrane permeability compared to ether or methylene linkers . Piperidine vs.

Bioactivity Insights: Antimicrobial activity in correlates with thioacetamide and triazinoindole groups, which disrupt microbial membranes or enzymes. Protein degradation () is linked to fluorophenyl and urea moieties, absent in the target compound, suggesting divergent mechanisms.

Biological Activity

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that features an indole moiety, which is known for its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C26H28N4O3S\text{C}_{26}\text{H}_{28}\text{N}_{4}\text{O}_{3}\text{S}
PropertyValue
Molecular Weight468.58 g/mol
IUPAC NameThis compound
InChIInChI=1S/C26H28N4O3S

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against RNA viruses. It has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) and influenza A virus, effectively reducing viral replication rates. The mechanism involves binding to the RdRp, which is crucial for viral RNA synthesis.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound was found to arrest the cell cycle at the G2/M phase, suggesting a mechanism that disrupts normal cell division .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-76.21Induction of apoptosis
HepG28.91Cell cycle arrest at G2/M phase

Mechanistic Studies

The biological activity of this compound can be attributed to its interaction with specific cellular targets. For instance, it has been reported to inhibit key signaling pathways involved in inflammation and cancer progression. It reduces pro-inflammatory gene expression in animal models of arthritis, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antiviral Efficacy : In a study examining its effects on RSV and influenza A, the compound significantly lowered viral titers in infected cell cultures, demonstrating its potential as a therapeutic agent for viral infections.
  • Cancer Research : A study conducted on MCF-7 and HepG2 cells showed that treatment with the compound resulted in a marked decrease in cell viability, with subsequent analysis revealing apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the critical considerations for synthesizing N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?

The synthesis involves multi-step reactions, including indole core formation, sulfanyl group introduction, and piperidine coupling. Key steps:

  • Indole Core Synthesis : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) .
  • Sulfanyl Group Attachment : React indole-3-thiol with ethyl bromoacetate in basic media (e.g., NaH in DMF) .
  • Piperidine Coupling : Employ carbodiimide-mediated amide bond formation between 2-oxo-2-(piperidin-1-yl)acetic acid and the indole intermediate .
    Optimization Tips : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : Verify indole proton signals (δ 7.0–7.5 ppm for aromatic protons) and piperidine methylene groups (δ 1.4–2.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 506.3 (calculated for C₂₇H₂₇N₃O₃S) .
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : DMSO (≥50 mg/mL) for biological assays; sparingly soluble in water .
  • Stability : Store at –20°C in anhydrous DMSO. Avoid prolonged exposure to light or basic pH (>8.0), which degrades the sulfanyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodology :

  • Core Modifications : Replace piperidine with azepane or morpholine to alter steric/electronic effects .
  • Functional Group Variations : Substitute the acetamide moiety with sulfonamide or urea derivatives to enhance target binding .
  • Bioassay Integration : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and measure IC₅₀ values .
    Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinity for targets like tubulin or kinase enzymes .

Q. How can conflicting bioactivity data across studies be resolved?

Case Example : A study reports IC₅₀ = 1.2 µM against breast cancer cells, while another shows no activity . Resolution Strategies :

  • Assay Standardization : Use identical cell lines (e.g., MDA-MB-231) and incubation times (72 hours).
  • Impurity Analysis : Check for residual solvents (e.g., DMF) via GC-MS, which may inhibit cell growth .
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS/MS .

Q. What experimental approaches identify the primary biological target of this compound?

Stepwise Workflow :

Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .

Proteomic Analysis : Identify proteins via LC-MS/MS (e.g., TIMP-1 or EGFR) .

Validation : Knock down candidate targets using siRNA and measure loss of compound efficacy .

Q. How can researchers optimize yield in large-scale synthesis?

Process Parameters :

  • Catalyst Screening : Compare Pd/C (5% w/w) vs. Pd(OAc)₂ for Suzuki-Miyaura coupling steps .
  • Solvent Optimization : Replace DCM with toluene for improved reaction scalability .
  • Flow Chemistry : Use continuous-flow reactors for indole formation (residence time: 30 min, 80°C) .

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